



Application Notes & Protocols: In Vivo Administration of (R)-Afatinib in Xenograft Mouse Models

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Compound of Interest		
Compound Name:	Afatinib, (R)-	
Cat. No.:	B601762	Get Quote

These application notes provide detailed protocols and summarized data for researchers, scientists, and drug development professionals on the use of (R)-Afatinib, an irreversible ErbB family blocker, in preclinical xenograft mouse models. The focus is on its application in non-small cell lung cancer (NSCLC) and other cancer types where Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling are critical drivers of tumorigenesis.

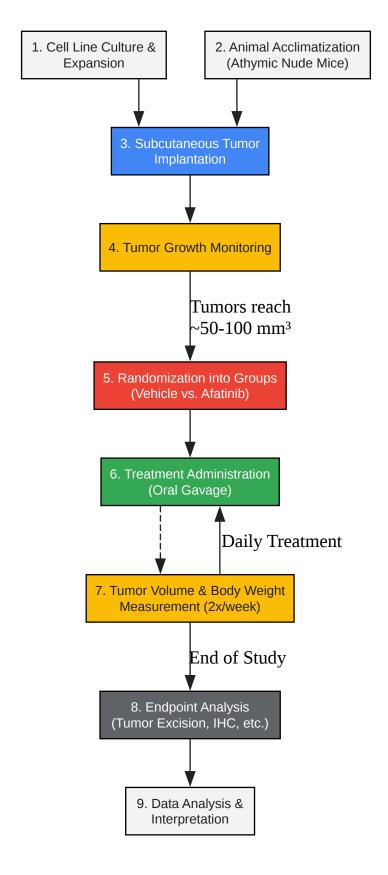
Introduction to (R)-Afatinib

(R)-Afatinib is a potent and irreversible dual inhibitor of EGFR and HER2.[1][2] It covalently binds to the kinase domains of these receptors, leading to the downregulation of their phosphorylation and subsequent inhibition of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[1][3] This mechanism induces an antiproliferative effect through G1 cell cycle arrest and apoptosis.[1] Preclinical studies in xenograft models are crucial for evaluating its in vivo efficacy, pharmacokinetics, and pharmacodynamics before clinical application.

Signaling Pathway of Afatinib Action

Afatinib exerts its antitumor effects by blocking key signaling cascades that promote cell proliferation and survival. By irreversibly inhibiting EGFR and HER2, it prevents the activation of downstream effectors.





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- 2. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2-targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 PMC [pmc.ncbi.nlm.nih.gov]
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